1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one

Descripción

Chemical Structure and Nomenclature

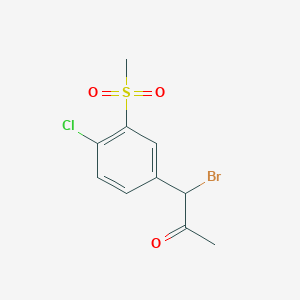

This compound is formally classified under the Chemical Abstracts Service registry number 914382-89-1. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating it as a propanone derivative bearing multiple halogen and sulfonyl substituents. The molecular architecture consists of a propan-2-one backbone with a bromine atom at the alpha position and a substituted phenyl ring at the same carbon center.

The phenyl ring system incorporates two distinct substituents: a chlorine atom at the para position (position 4) and a methylsulfonyl group at the meta position (position 3) relative to the point of attachment to the propanone chain. This particular substitution pattern creates a unique electronic environment that significantly influences the compound's reactivity and synthetic utility.

The complete molecular formula is established as C₁₀H₁₀BrClO₃S, indicating the presence of ten carbon atoms, ten hydrogen atoms, one bromine atom, one chlorine atom, three oxygen atoms, and one sulfur atom. This composition reflects the complex multifunctional nature of the molecule and its potential for diverse chemical transformations.

Physical and Chemical Properties

The molecular weight of this compound has been precisely determined as 325.6066 grams per mole, with some sources reporting the value as 325.61 grams per mole. This molecular weight places the compound in the category of medium-sized organic molecules suitable for various synthetic applications and pharmaceutical intermediate development.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀BrClO₃S | |

| Molecular Weight | 325.6066 g/mol | |

| Chemical Abstracts Service Number | 914382-89-1 | |

| Purity (Commercial) | ≥98% |

The compound's structure incorporates multiple electron-withdrawing groups, including the bromine atom, chlorine substituent, and methylsulfonyl moiety. These groups collectively influence the electron density distribution throughout the molecule, particularly affecting the reactivity of the carbonyl carbon in the propanone unit and the aromatic system. The presence of the methylsulfonyl group introduces additional polar character to the molecule, potentially affecting its solubility characteristics and reactivity patterns.

The ketone functionality at the propan-2-one position represents a highly reactive electrophilic center, while the alpha-bromine atom provides an excellent leaving group for nucleophilic substitution reactions. The aromatic ring system, bearing both chlorine and methylsulfonyl substituents, offers opportunities for further functionalization through various aromatic substitution reactions.

Historical Context and Development

The development of this compound emerged from advances in pharmaceutical intermediate chemistry and the growing demand for sophisticated building blocks in drug discovery. The compound's synthesis and characterization represent part of the broader evolution in halogenated aromatic chemistry that has occurred over the past several decades.

Research into related compounds has demonstrated the importance of methylsulfonyl-substituted aromatic systems in medicinal chemistry applications. Patent literature indicates that compounds bearing similar structural motifs have been developed as key intermediates in the synthesis of biologically active molecules, particularly in the preparation of compounds targeting various therapeutic areas. The specific combination of halogen substituents and the methylsulfonyl group in this molecule reflects sophisticated synthetic strategies designed to optimize reactivity and selectivity in subsequent transformations.

The compound's emergence as a research tool has been facilitated by advances in synthetic methodologies for introducing multiple functional groups onto aromatic systems. Modern palladium-catalyzed coupling reactions, halogenation techniques, and sulfonylation procedures have enabled the efficient preparation of such complex multifunctional molecules. These technological advances have made compounds like this compound more accessible to researchers and have expanded their potential applications in synthetic chemistry.

Significance in Organic Chemistry Research

This compound occupies a particularly important position in contemporary organic synthesis due to its multifunctional nature and strategic placement of reactive groups. The compound serves as a versatile intermediate that can undergo a wide range of chemical transformations, making it valuable for constructing complex molecular architectures.

The presence of the alpha-bromine atom enables the compound to participate in various carbon-carbon bond-forming reactions, including palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse aromatic and aliphatic substituents, expanding the structural diversity accessible from this starting material. The ketone functionality provides additional opportunities for chemical modification through condensation reactions, reductions, and other carbonyl-directed transformations.

The methylsulfonyl group represents a particularly valuable functional handle, as it can serve multiple roles in synthetic sequences. It functions as an electron-withdrawing group that activates the aromatic ring toward nucleophilic substitution reactions, and it can also be transformed into other functional groups through various chemical manipulations. The sulfur oxidation state in the methylsulfonyl group provides stability while maintaining reactivity under appropriate conditions.

Research applications of this compound extend to pharmaceutical intermediate synthesis, where its structural features align with those required for building biologically active molecules. The combination of halogen atoms and the methylsulfonyl group creates a substitution pattern that frequently appears in drug molecules and pharmaceutical intermediates. This structural motif has been particularly valuable in developing compounds with specific biological activities and pharmacological properties.

The compound's utility in academic research stems from its ability to serve as a model system for studying reaction mechanisms and developing new synthetic methodologies. Researchers have utilized similar compounds to investigate the effects of multiple substituents on reaction rates, selectivities, and products in various organic transformations. The presence of both electron-withdrawing and leaving groups in strategic positions makes it an excellent substrate for mechanistic studies and method development.

Propiedades

IUPAC Name |

1-bromo-1-(4-chloro-3-methylsulfonylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3S/c1-6(13)10(11)7-3-4-8(12)9(5-7)16(2,14)15/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGJVTOCEYPSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)Cl)S(=O)(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728048 | |

| Record name | 1-Bromo-1-[4-chloro-3-(methanesulfonyl)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914382-89-1 | |

| Record name | 1-Bromo-1-[4-chloro-3-(methanesulfonyl)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation of Intermediate Ketones and Halogenated Precursors

- Starting Material: A substituted aromatic compound bearing the 4-chloro-3-(methylsulfonyl)phenyl group (compound 1-a).

- Nucleophilic Substitution: Compound 1-a undergoes nucleophilic substitution with bromine sources (Br or I) in N,N-dimethylformamide (DMF) to introduce the bromine atom at the alpha position of the propan-2-one chain.

- Solvent and Conditions: DMF is preferred for its polar aprotic nature, facilitating the substitution without side reactions. The solvent volume typically ranges from 5 to 20 mL per mmol of starting material.

- Temperature: Ambient to slightly elevated temperatures are used to balance reaction speed and selectivity.

Reduction of Intermediates

- Reagents: Boron trifluoride etherate combined with triethylsilane is employed to reduce ketone intermediates (compound 1-d to 1-e).

- Solvent Mix: A mixture of dichloromethane (DCM) and acetonitrile in a volume ratio of 1:1 to 1:2 is optimal.

- Molar Ratios: Triethylsilane to boron trifluoride etherate ratio is maintained between 1:1 and 1.5:1; triethylsilane to substrate ratio is 1.5:1 to 3:1.

- Temperature: Low temperatures between -20°C and 10°C are maintained to control reaction kinetics and minimize side-products.

- Reaction Time: Typically 2–5 hours until complete consumption of starting material, monitored by HPLC or TLC.

- Post-reaction Workup: Quenching with saturated sodium bicarbonate solution, extraction with organic solvents, drying over sodium sulfate, and solvent removal under reduced pressure.

Recrystallization and Purification

- Solvent for Recrystallization: Aqueous ethanol with a volume fraction between 50% and 100%, preferably absolute ethanol.

- Volume: 3 to 10 mL per mmol of compound.

- Temperature: Recrystallization is carried out between 50°C and 100°C.

- This step ensures high purity of the final compound.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Reaction Time (h) | Notes |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Compound 1-a + Br source | N,N-Dimethylformamide | Ambient | Variable | Solvent volume: 5–20 mL/mmol |

| Reduction | Boron trifluoride etherate + Triethylsilane | DCM + Acetonitrile (1:1 to 1:2) | -20 to 10 | 2–5 | Molar ratio triethylsilane:BF3·OEt2 = 1:1–1.5:1 |

| Recrystallization | Aqueous ethanol (50–100%) | Ethanol | 50–100 | Until crystallization | Volume: 3–10 mL/mmol |

Research Findings and Optimization Insights

- The use of boron trifluoride etherate and triethylsilane is a well-established method for selective reduction of ketones in the presence of sensitive substituents like methylsulfonyl groups.

- Maintaining low reaction temperatures during reduction helps prevent over-reduction and side reactions, improving yield and purity.

- The choice of solvent mixtures (DCM/acetonitrile) balances solubility and reaction kinetics.

- Post-reaction quenching with saturated sodium bicarbonate solution neutralizes acidic by-products and facilitates extraction.

- Recrystallization in aqueous ethanol ensures removal of residual impurities and provides a stable crystalline form suitable for further applications.

Comparative Notes on Related Compounds

The target compound shares structural similarity with 1-Bromo-1-(methylsulfonyl)propan-2-one and other halogenated phenylpropanones, but the presence of a chloro substituent on the phenyl ring and the methylsulfonyl group significantly influence its reactivity and biological properties. The synthetic strategies for these analogues often overlap, but specific reaction conditions are tuned to accommodate electronic and steric effects of substituents.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: The methylsulfonyl group can be oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Conducted in anhydrous conditions to prevent side reactions, often at low temperatures.

Oxidation: Performed under controlled conditions to avoid over-oxidation, usually at room temperature.

Major Products:

Substitution Reactions: Yield various substituted derivatives depending on the nucleophile used.

Reduction Reactions: Produce the corresponding alcohol.

Oxidation Reactions: Result in the formation of sulfone derivatives.

Chemistry:

Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Employed in catalytic processes due to its unique functional groups.

Biology and Medicine:

Pharmaceuticals: Investigated for potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.

Biochemical Studies: Utilized in studies to understand enzyme interactions and inhibition mechanisms.

Industry:

Material Science: Applied in the development of advanced materials with specific electronic or optical properties.

Agrochemicals: Explored for use in the synthesis of novel agrochemical compounds.

Mecanismo De Acción

The mechanism by which 1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one exerts its effects depends on the specific application:

Pharmaceuticals: It may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Catalysis: Acts as a catalyst or catalyst precursor, facilitating various chemical transformations by providing active sites for reaction intermediates.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups : The target compound’s SO₂CH₃ group is more electron-withdrawing than SCH₃ () or OCH₃ (), likely increasing its polarity and melting point compared to analogs with electron-donating substituents.

- Steric Effects : The bulky SO₂CH₃ group may reduce crystallization efficiency compared to smaller substituents like OCH₃ .

Crystallographic and Structural Insights

- Hydrogen Bonding : While the target’s crystal structure is unreported, analogs like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one () show C–H···O interactions, suggesting similar packing motifs influenced by ketone and sulfonyl groups .

- Software Use : SHELX programs () are widely employed for refining such structures, though the target’s complexity may necessitate high-resolution data for accurate modeling.

Actividad Biológica

Overview

1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one, known by its CAS number 914382-89-1, is an organic compound characterized by its unique structural features, including bromine, chlorine, and methylsulfonyl functional groups. This compound has garnered attention in various fields such as pharmaceuticals, agrochemicals, and material science due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrClO3S |

| Molecular Weight | 325.61 g/mol |

| Boiling Point | 456.5 ± 45.0 °C (Predicted) |

| Density | Not specified |

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory activities. The compound has been investigated for its ability to inhibit the growth of various bacterial strains and reduce inflammation markers in vitro, making it a candidate for therapeutic applications in infectious diseases and inflammatory conditions .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through its influence on key signaling pathways involved in tumorigenesis. Studies have shown that similar chalcone derivatives can inhibit cancer cell proliferation, induce apoptosis, and suppress angiogenesis by modulating the STAT3 and NF-κB pathways . These pathways are critical in the regulation of cell survival and inflammation, which are often dysregulated in cancer.

Mechanism of Action:

- Inhibition of Cell Proliferation: The compound may disrupt critical cellular processes that lead to cancer cell growth.

- Induction of Apoptosis: It has the potential to trigger programmed cell death in malignant cells.

- Anti-Angiogenic Effects: By inhibiting the formation of new blood vessels, it can restrict tumor growth.

Study on Anticancer Effects

A study published in a peer-reviewed journal explored the effects of various chalcone derivatives on cancer cell lines. The research highlighted that compounds with similar structural motifs to this compound demonstrated potent inhibitory effects on breast cancer cells by inducing apoptosis and inhibiting proliferation through the modulation of NF-κB signaling .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial properties, this compound was tested against a panel of bacterial pathogens. The results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Bromo-1-(4-chlorophenyl)propan-2-one | Lacks methylsulfonyl group | Reduced reactivity and activity |

| 1-Bromo-1-(4-methylsulfonylphenyl)propan-2-one | Different sulfonyl substitution | Varies in antimicrobial potency |

Aplicaciones Científicas De Investigación

Pharmaceuticals

1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one has been investigated for its potential in drug development , particularly in the realms of anti-inflammatory and anticancer therapies. Its unique structure allows it to interact with biological targets such as enzymes and receptors, modulating their activity through various mechanisms.

Case Study: Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Agrochemicals

This compound is also explored for its role in the synthesis of novel agrochemical compounds. Its ability to act as a versatile intermediate makes it suitable for developing pesticides and herbicides that are more effective and environmentally friendly.

Case Study: Pesticide Development

A study highlighted the synthesis of a new class of insecticides derived from this compound, which showed enhanced efficacy against common agricultural pests while minimizing toxicity to non-target organisms .

Material Science

In material science, this compound is utilized for creating advanced materials with specific electronic or optical properties. The incorporation of bromine and chlorine atoms enhances the electronic characteristics of polymers and other materials.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can improve electrical conductivity, making it a candidate for applications in flexible electronics and sensors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one, and how can regioselectivity be controlled during bromination?

- Methodological Answer : The compound can be synthesized via bromination of a precursor ketone using bromine in chloroform under controlled stoichiometry (1:1 molar ratio). Regioselectivity is influenced by steric and electronic factors: electron-withdrawing groups (e.g., methylsulfonyl) direct bromination to the α-carbon. Post-reaction, elimination of HBr is facilitated by triethylamine to stabilize the product. Recrystallization from acetone or chloroform yields pure crystals .

Q. How can purification and characterization of this compound be systematically validated?

- Methodological Answer : Purification via slow evaporation recrystallization (e.g., acetone) ensures high purity. Characterization requires a multi-technique approach:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methylsulfonyl group at C3 via deshielded aromatic protons).

- X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/c) validate molecular geometry and intermolecular interactions .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (±1 ppm error).

Q. What spectroscopic techniques are critical for distinguishing structural isomers of brominated propanones?

- Methodological Answer : IR spectroscopy identifies carbonyl stretching frequencies (~1700 cm⁻¹) and sulfonyl groups (~1350–1160 cm⁻¹). 2D NMR (COSY, HSQC) resolves regiochemical ambiguities: NOESY correlations can differentiate between α- and β-bromination based on spatial proximity to the aromatic ring .

Advanced Research Questions

Q. How do crystallographic refinement challenges arise in structures with heavy atoms (Br, Cl), and how can SHELX tools mitigate these issues?

- Methodological Answer : Heavy atoms cause absorption and extinction effects, complicating data correction. SHELXL refines anisotropic displacement parameters (ADPs) for Br/Cl atoms and applies TWIN/BASF commands for twinned crystals. Riding models for H-atoms (C–H = 0.93–0.96 Å) reduce overparameterization. High-resolution data (<1.0 Å) improves electron density maps for sulfonyl group orientation .

Q. How should researchers resolve contradictions between computational and experimental data (e.g., DFT vs. crystallographic bond lengths)?

- Methodological Answer : Discrepancies often arise from crystal packing effects (e.g., halogen bonding) absent in gas-phase DFT. Compare experimental bond lengths (X-ray) with DFT-optimized structures (B3LYP/6-311+G(d,p)) in implicit solvent models. Use WinGX to overlay experimental and theoretical structures, identifying deviations >0.05 Å as packing artifacts .

Q. What in vitro ADME assays are appropriate for evaluating the pharmacokinetic potential of methylsulfonyl-containing analogs?

- Methodological Answer :

- Solubility : pH-dependent shake-flask method (e.g., PBS at pH 6.5–7.4) to mimic intestinal conditions.

- Permeability : Caco-2 cell monolayers assess nonsink permeation (apparent Papp >1 × 10⁻⁶ cm/s indicates bioavailability).

- Metabolic stability : Human liver microsomes (HLM) with LC-MS/MS quantify parent compound depletion (t₁/₂ >60 min suggests low clearance) .

Q. How can physiologically based pharmacokinetic (PBPK) modeling predict tissue distribution for halogenated propanones?

- Methodological Answer : Develop a PBPK model using parameters like logP (≥3.0 for brominated analogs), unbound fraction (fu) from plasma protein binding assays, and tissue:plasma partition coefficients (Kp). Incorporate saturable binding kinetics for methylsulfonyl groups using Michaelis-Menten equations. Validate against in vivo rodent data for AUC and Cmax .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions on polysubstituted aryl ketones?

- Methodological Answer : Use DFT calculations (e.g., Fukui indices) to predict reactive sites. Electron-withdrawing groups (e.g., -SO₂CH₃) deactivate specific positions, directing bromination to the α-carbon. Experimental validation via competitive reactions with NBS (N-bromosuccinimide) in DMF at 0°C minimizes side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.